

# The Pharmacokinetic Profile of GSK690693 Hydrochloride: An In-depth Technical Guide

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## Compound of Interest

Compound Name: GSK 690 Hydrochloride

Cat. No.: B15623986

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## Introduction

GSK690693 Hydrochloride is a potent, ATP-competitive, small-molecule inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).<sup>[1][2]</sup> By targeting all three isoforms of Akt (Akt1, Akt2, and Akt3), GSK690693 disrupts a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases.<sup>[3][4]</sup> This pathway plays a central role in regulating cell proliferation, survival, growth, and metabolism.<sup>[3]</sup> The inhibition of Akt by GSK690693 leads to the induction of apoptosis and inhibition of cell growth in various cancer cell lines, making it a compound of significant interest for oncological research and development.<sup>[2][5]</sup> This technical guide provides a comprehensive overview of the available pharmacokinetic data for GSK690693, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, alongside the experimental methodologies employed in its preclinical and clinical evaluation.

## Core Pharmacokinetic Parameters

The pharmacokinetic profile of GSK690693 has been primarily characterized in preclinical murine models, with limited data available from early-phase human clinical trials. A summary of the key quantitative data is presented below.

### Table 1: Preclinical Pharmacokinetic Parameters of GSK690693 in Mice

Parameter	Value	Species	Route of Administration	Dosing	Key Findings	Reference
Tmax (Time to Maximum Concentration)	~1 hour or earlier	Mouse	Intraperitoneal (IP)	Single dose	Rapid absorption following IP administration.	[6]
t <sub>1/2</sub> (Half-life)	~8 hours	Mouse	Intraperitoneal (IP)	Single dose	Relatively short half-life, with most of the drug cleared from circulation within 8 hours.	[6]
Accumulation	Not observed	Mouse	Intraperitoneal (IP)	Repeated daily administration	No drug accumulation was noted after repeated daily dosing.	[6]

### Table 2: Clinical Pharmacokinetic Observations of GSK690693 in Humans

Parameter	Observation	Patient Population	Route of Administration	Dosing	Key Findings	Reference
C <sub>max</sub> (Maximum Concentration)	Increased with dose	Patients with advanced solid tumors or lymphoma	Intravenous (IV)	Weekly doses of 25, 50, 75, and 115 mg	Dose-proportional increase in maximum plasma concentration.	[7]
AUC (Area Under the Curve)	Increased with dose	Patients with advanced solid tumors or lymphoma	Intravenous (IV)	Weekly doses of 25, 50, 75, and 115 mg	Dose-proportional increase in overall drug exposure.	[7]

## Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. This section outlines the key experimental protocols used to characterize the ADME profile of GSK690693.

### In Vivo Preclinical Pharmacokinetic Studies in Mice

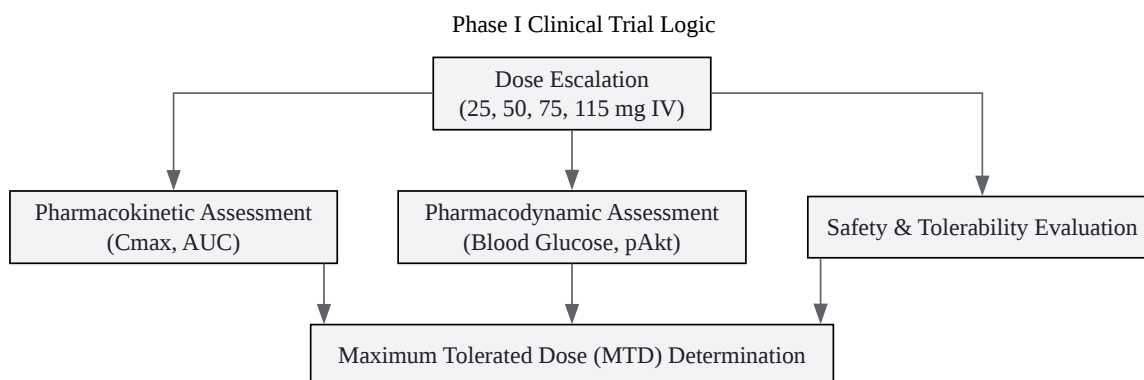
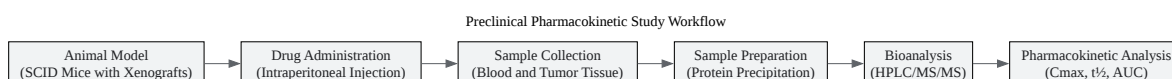
**Objective:** To determine the pharmacokinetic profile of GSK690693 in mice following intraperitoneal administration.

**Methodology:**

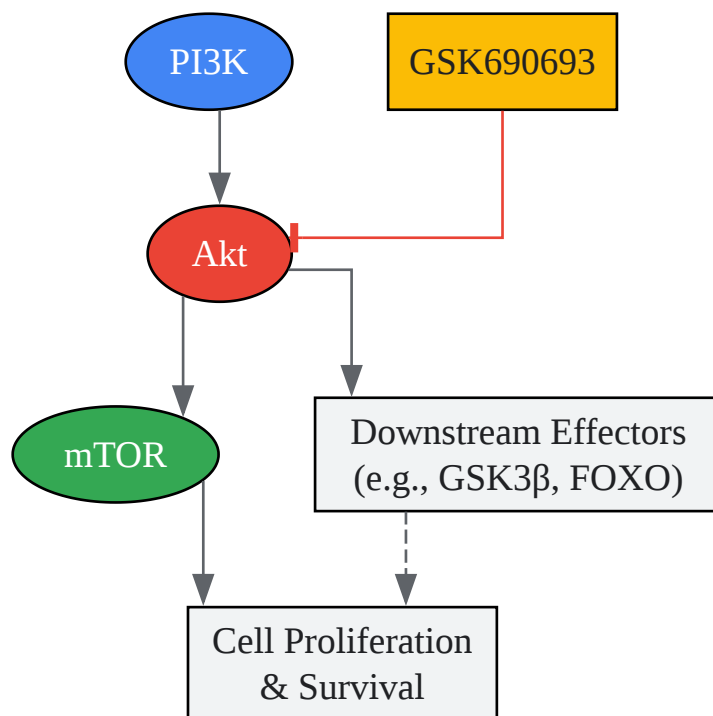
- **Animal Model:** Severe combined immunodeficient (SCID) mice bearing human tumor xenografts (e.g., BT474 breast carcinoma).[1][6]
- **Drug Formulation and Administration:** GSK690693 was formulated in 5% dextrose (pH 4.0) and administered via intraperitoneal injection.[6]

- Dosing: Both single and repeated daily dosing regimens were evaluated.
- Sample Collection: Blood and tumor tissue samples were collected at various time points post-administration.
- Bioanalysis: GSK690693 concentrations in blood and tumor homogenates were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC/MS/MS) method.[1]

Workflow Diagram:



## PI3K/Akt/mTOR Signaling Pathway



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## References

- 1. [aacrjournals.org](http://aacrjournals.org) [[aacrjournals.org](http://aacrjournals.org)]
- 2. [pubs.acs.org](http://pubs.acs.org) [[pubs.acs.org](http://pubs.acs.org)]
- 3. [admescope.com](http://admescope.com) [[admescope.com](http://admescope.com)]
- 4. [PDF] Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | Semantic Scholar [[semanticscholar.org](https://www.semanticscholar.org)]
- 5. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 6. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
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